molecular formula C10H22N2O2 B111910 Tert-butyl 4-aminobutyl(methyl)carbamate CAS No. 144222-23-1

Tert-butyl 4-aminobutyl(methyl)carbamate

Cat. No.: B111910
CAS No.: 144222-23-1
M. Wt: 202.29 g/mol
InChI Key: CIZQQISFIQZTDF-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminobutyl(methyl)carbamate is an organic compound with the molecular formula C10H22N2O2. It is a clear, colorless to pale yellow liquid that is soluble in organic solvents such as chloroform, dimethyl sulfoxide, and methanol. This compound is commonly used as an intermediate in the synthesis of various pharmacologically active compounds and as a protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-aminobutyl(methyl)carbamate can be synthesized through the reaction of 1,4-diaminobutane with tert-butyl chloroformate in the presence of a base such as N,N-diisopropylethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions. The reaction mixture is then stirred for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-aminobutyl(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.

    Deprotection Reactions: Acidic reagents like trifluoroacetic acid are used to remove the tert-butyl carbamate group.

    Coupling Reactions: Palladium catalysts and bases such as cesium carbonate in solvents like 1,4-dioxane are used[][3].

Major Products Formed

    Substitution Reactions: Alkylated amines.

    Deprotection Reactions: Free amines.

    Coupling Reactions: N-alkylated products.

Scientific Research Applications

Tert-butyl 4-aminobutyl(methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: It is employed in the modification of biomolecules and in the synthesis of bioactive compounds.

    Medicine: It serves as a precursor in the synthesis of pharmacologically active compounds, including potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-aminobutyl(methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-aminobutyl(methyl)carbamate is unique due to its specific structure, which includes both a tert-butyl carbamate group and a methyl group. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.

Biological Activity

Tert-butyl 4-aminobutyl(methyl)carbamate (TBABMC) is a compound of significant interest due to its potential biological activities, particularly in neurological research and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound has a molecular formula of C10H22N2O2 and a molecular weight of approximately 202.298 g/mol. It features a tert-butyl group that enhances its lipophilicity and stability, making it useful in various chemical reactions. The compound appears as a liquid with a density of about 0.972 g/cm³ and a boiling point around 276.6 °C .

Inhibitory Effects on Enzymes

TBABMC has been studied for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Notably, it acts as both a β-secretase and an acetylcholinesterase inhibitor . In vitro studies indicate that TBABMC can prevent the aggregation of amyloid beta peptide (Aβ), which is implicated in Alzheimer’s disease, and inhibit the formation of fibrils from Aβ 1-42 .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
β-Secretase InhibitionPrevents Aβ aggregation
Acetylcholinesterase InhibitionReduces Aβ fibril formation
Potential Neuroprotective RoleReduces oxidative stress in astrocytes

While specific mechanisms for TBABMC remain unclear, its structural characteristics suggest potential interactions with cellular components that could enhance its efficacy as a therapeutic agent. The compound's ability to inhibit β-secretase suggests it may interfere with the amyloidogenic pathway, thereby reducing neurotoxic Aβ levels. Additionally, the inhibition of acetylcholinesterase may lead to increased acetylcholine availability, potentially improving cognitive functions affected by neurodegeneration .

Neuroprotective Studies

In one study involving astrocyte cell cultures treated with Aβ 1-42, TBABMC demonstrated a moderate protective effect against oxidative stress by reducing tumor necrosis factor-alpha (TNF-α) levels and free radicals. This suggests that TBABMC may play a role in mitigating inflammatory responses associated with neurodegenerative conditions .

Table 2: Case Study Overview

Study FocusFindingsReference
Astrocyte Cell CulturesModerate protection against Aβ-induced stress
Enzyme InhibitionEffective β-secretase and acetylcholinesterase inhibition

Applications in Organic Synthesis

Beyond its biological activities, TBABMC is also utilized in organic synthesis as a reagent in palladium-catalyzed reactions such as the Suzuki reaction. This versatility allows for the synthesis of various organic compounds, including pharmacologically active derivatives .

Properties

IUPAC Name

tert-butyl N-(4-aminobutyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZQQISFIQZTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373349
Record name tert-Butyl (4-aminobutyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144222-23-1
Record name 1,1-Dimethylethyl N-(4-aminobutyl)-N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144222-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-aminobutyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Aminobutyl)-N-methyl carbamic acid tert-butyl ester
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